Zafirlukast Impurity D
Description
Properties
CAS No. |
1160235-24-4 |
|---|---|
Molecular Formula |
C₄₆H₄₉N₅O₈S |
Molecular Weight |
831.97 |
Synonyms |
N,N’-[[[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methylene]bis(1-methyl-1H-indole-3,5-diyl)]biscarbamic Acid C,C’-Dicyclopentyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Zafirlukast Impurity D belongs to a group of structurally related impurities (Impurities 1–5) formed during zafirlukast synthesis. Below is a detailed comparison of these impurities, focusing on structural features, formation mechanisms, and analytical properties:
Structural Comparison
| Impurity | Structure | Key Substituents | Molecular Features |
|---|---|---|---|
| Impurity D | {3-[2-methoxy-4-(toluene-4-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-cyclopentyl acetate | - Cyclopentyl acetate ester - Para -toluenesulfonyl group |
Higher lipophilicity due to cyclopentyl acetate |
| Impurity 1 | 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid | - Methoxycarbonyl amino group - Free carboxylic acid |
Polar, acidic due to carboxylate |
| Impurity 2 | {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-methyl carbonate | - Methyl carbonate ester - Ortho -toluenesulfonyl group |
Moderate polarity; steric hindrance from ortho-sulfonyl |
| Impurity 3 | {3-[2-methoxy-4-(toluene-3-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-cyclopentyl acetate | - Cyclopentyl acetate ester - Meta -toluenesulfonyl group |
Similar to Impurity D but with meta-sulfonyl orientation |
| Impurity 5 | 4-(5-cyclopentyloxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-3-methoxybenzoic acid methyl ester | - Cyclopentyloxycarbonyl amino group - Methyl ester |
Reduced reactivity due to methyl ester |
Key Observations :
- Sulfonyl Group Position : Impurity D (para) vs. Impurities 2 (ortho) and 3 (meta) exhibit distinct retention times in HPLC due to polarity differences. Para-substituted sulfonyl groups in Impurity D enhance resonance stabilization, increasing stability compared to ortho/meta isomers .
Formation Mechanisms
- Impurity D : Forms during incomplete substitution at the indole-5 position, where cyclopentyl acetate esterification competes with sulfonylation .
- Impurities 2 and 3: Result from sulfonylation at non-targeted positions (ortho/meta) due to incomplete regioselectivity .
- Impurity 1 : Generated via hydrolysis of the methyl ester group in zafirlukast, yielding a free carboxylic acid .
Analytical and Pharmacological Impact
Chromatographic Behavior : Impurity D elutes later than other impurities in gradient HPLC due to its lipophilic cyclopentyl group, requiring C18 columns for effective separation .
Comparison with Non-Zafirlukast Analogues
- Zileuton: A structurally distinct leukotriene inhibitor lacking the sulfonylaminocarbonyl group. Unlike zafirlukast impurities, zileuton’s impurities involve hydroxylation or glucuronidation .
- Pranlukast: Shares a similar indole backbone but differs in substituents (e.g., quinoline group). Pranlukast impurities typically involve quinoline oxidation rather than esterification/sulfonylation .
Preparation Methods
Role of Dicyclohexylcarbodiimide (DCC) in Impurity Generation
The conventional synthesis of zafirlukast involves coupling 4-(1-methyl-5-((cyclopentyloxy carbonyl amino)indol-3-yl)methyl)-3-methoxybenzoic acid with 2-toluenesulfonamide using DCC as a condensing agent. However, DCC reacts directly with the carboxylic acid intermediate to form a highly stable dicyclohexylurea (DCU) byproduct, which subsequently undergoes unintended condensation with excess amine groups, yielding Impurity D. Studies indicate that this side reaction accounts for 50–60% of the total product under standard conditions, necessitating costly purification steps.
Table 1: Impact of Coupling Agents on Impurity D Formation
| Coupling Agent | Impurity D Yield | Purity of Zafirlukast |
|---|---|---|
| DCC | 50–60% | 68–92% |
| DCI | <5% | >99% |
| EDC | 10–15% | 85–90% |
Mechanistic Insights into the Condensation Reaction
The formation of Impurity D proceeds via nucleophilic attack of the indole’s amine group on the activated carbonyl intermediate generated by DCC. This results in a six-membered hexahydroaniline ring, which is resistant to hydrolysis under standard workup conditions. Nuclear magnetic resonance (NMR) studies confirm the presence of characteristic signals at δ 7.8 ppm (aromatic protons) and δ 3.2 ppm (cyclopentyl methine), aligning with the impurity’s proposed structure.
Alternative Synthesis Methods to Minimize Impurity D
Substitution of DCC with Chloro-1,3-Dimethyl-2-Chloroimidazoline (DCI)
The Chinese patent CN105367478A introduces DCI as a superior coupling agent, reducing Impurity D yields to <5%. DCI’s imidazolium chloride structure avoids DCU formation, instead generating water-soluble byproducts that are easily removed during aqueous workup. A molar ratio of 1:1.5:2 (acid:amine:DCI) in tetrahydrofuran at room temperature achieves zafirlukast with >99% purity.
Optimized Reaction Conditions
-
Temperature Control : Maintaining temperatures below 25°C minimizes side reactions.
-
Solvent Selection : Inert solvents like tetrahydrofuran (THF) or dichloromethane (DCM) reduce intermolecular interactions that promote impurity formation.
-
Catalytic Bases : Triethylamine or 4-N,N-lutidine enhances coupling efficiency without facilitating undesired condensations.
Purification Techniques for Impurity D Removal
Adsorbent-Based Purification
Crude zafirlukast is treated with activated carbon or silica gel adsorbents to selectively bind Impurity D. A solvent mixture of acetonitrile and methanol (3:1 v/v) elutes pure zafirlukast, achieving >99.9% purity by HPLC.
Recrystallization in Nitrile Solvents
Recrystallization from acetonitrile at −20°C effectively excludes Impurity D due to differential solubility. This method reduces impurity levels to <0.1% while yielding zafirlukast with a uniform particle size distribution (D <10 μm).
Table 2: Efficacy of Purification Methods
| Method | Impurity D Reduction | Final Purity |
|---|---|---|
| Adsorbent Treatment | 90–95% | 99.9% |
| Acetonitrile Recrystallization | 98–99% | 99.95% |
Analytical Characterization of Impurity D
High-Performance Liquid Chromatography (HPLC)
HPLC analysis using a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile) resolves Impurity D at a relative retention time (RRT) of 1.03 compared to zafirlukast. Quantification via UV detection at 254 nm confirms detection limits as low as 0.05 μg/mL.
Mass Spectrometry (MS)
Electrospray ionization (ESI)-MS identifies Impurity D’s molecular ion peak at m/z 832.4 [M+H], consistent with its molecular formula. Fragmentation patterns reveal characteristic losses of cyclopentyloxy (Δm/z 98) and tosyl (Δm/z 155) groups, aiding structural confirmation.
Implications for Pharmaceutical Manufacturing
The control of this compound is critical for regulatory compliance, as per ICH Q3A guidelines. Implementing DCI-based synthesis and acetonitrile recrystallization reduces production costs by 20–30% compared to traditional methods, primarily by eliminating chromatography steps . Future research should explore enzymatic coupling agents or continuous flow systems to further suppress impurity formation.
Q & A
Q. Methodological Answer :
- Storage : −20°C in amber vials under nitrogen to prevent oxidation.
- Solution Stability : Validate in methanol/water (70:30) for ≤72 hours at 4°C .
- Documentation : Record batch-specific data (e.g., certificate of analysis, retest dates) and avoid reuse of opened vials without requalification .
Advanced: What strategies are effective for structural elucidation of this compound when reference standards are unavailable?
Q. Methodological Answer :
- Isolation : Use preparative HPLC to collect impurity fractions.
- Hyphenated Techniques : Combine LC-MSⁿ with NMR (1D/2D) to assign stereochemistry and functional groups.
- Computational Modeling : Predict fragmentation patterns using software (e.g., ACD/MS Fragmenter) and compare to experimental MS² spectra .
Basic: How to validate impurity-specific extraction methods for this compound in complex matrices?
Q. Methodological Answer :
- Sample Preparation : Optimize solvent systems (e.g., acetonitrile:buffer pH 3.0) for maximal recovery.
- Validation Parameters : Include precision (RSD ≤2%), robustness (variations in pH ±0.2), and carryover studies (≤0.05%) .
- Matrix Effects : Evaluate using post-column infusion to detect ion suppression/enhancement in LC-MS .
Advanced: What experimental designs are optimal for studying the role of this compound in drug-excipient interactions?
Q. Methodological Answer :
- Accelerated Stability Testing : Store formulations with excipients (e.g., lactose, PVP) at 40°C/75% RH for 3 months.
- Isothermal Calorimetry : Measure heat flow changes during impurity-excipient interactions.
- Multivariate Analysis : Apply DOE (Design of Experiments) to identify critical factors (e.g., moisture content, pH) influencing impurity formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
